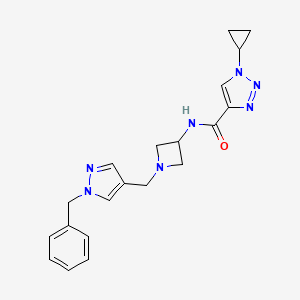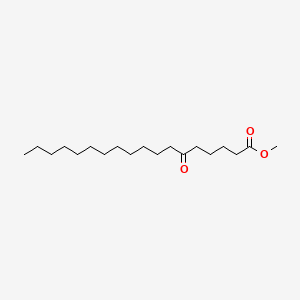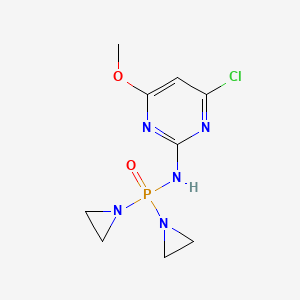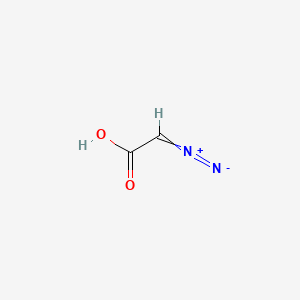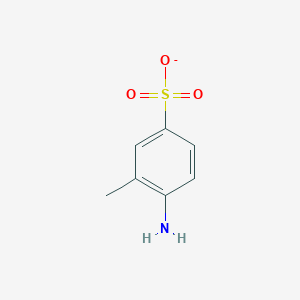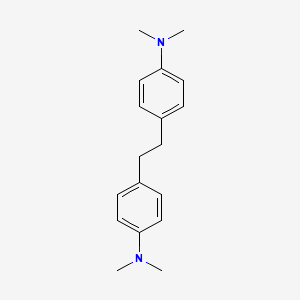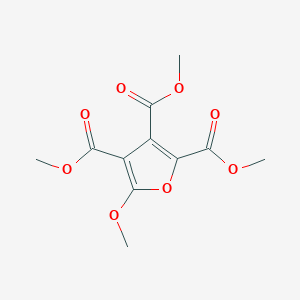
2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains three carboxylic acid groups and a methoxy group
Preparation Methods
The synthesis of 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester involves several steps. One common method includes the esterification of 2,3,4-Furantricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with key functional groups in the target molecules.
Comparison with Similar Compounds
Similar compounds to 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester include other furan derivatives such as 2,5-Furandicarboxylic acid and 2,3,4-Furantricarboxylic acid. Compared to these, this compound is unique due to the presence of the methoxy group and the specific arrangement of carboxylic acid groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
5202-32-4 |
|---|---|
Molecular Formula |
C11H12O8 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
trimethyl 5-methoxyfuran-2,3,4-tricarboxylate |
InChI |
InChI=1S/C11H12O8/c1-15-8(12)5-6(9(13)16-2)11(18-4)19-7(5)10(14)17-3/h1-4H3 |
InChI Key |
YKHAKTVVJNESAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


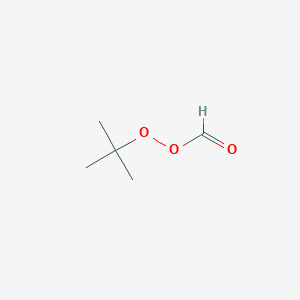
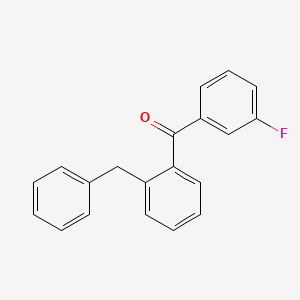
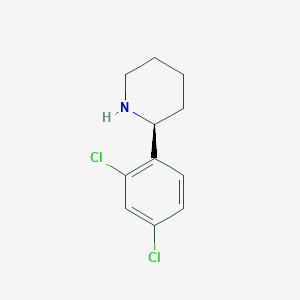
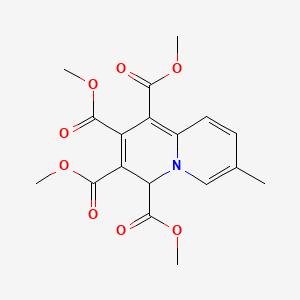
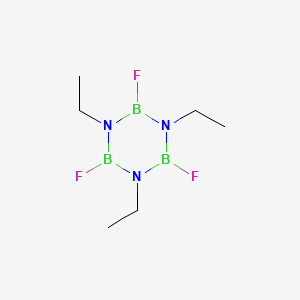

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
